3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
This compound is a benzamide derivative that contains a chloro and ethoxy group on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide core with a chloro and ethoxy group on the benzene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.79 g/mol . Other physical and chemical properties were not found in the available resources.Scientific Research Applications
Anticancer Activity
- Design and Synthesis for Anticancer Evaluation : A study described the design, synthesis, and evaluation of thiazole benzamide derivatives for anticancer activity against several cancer cell lines. These compounds showed moderate to excellent anticancer activity, highlighting the potential of thiazole derivatives in anticancer drug development (Ravinaik et al., 2021).
Antimicrobial Activity
- Thiazole Derivatives as Antimicrobial Agents : Research into thiazole derivatives synthesized with benzamide groups revealed significant antimicrobial activity. This study underscores the importance of structural variations in thiazoles for developing new antimicrobial agents (Chawla, 2016).
Synthetic Methods and Chemical Properties
- Synthesis and Characterization : Detailed synthetic methodologies for creating thiazole derivatives, including those with benzamide functionalities, have been documented. These studies provide insights into the chemical properties and potential applications of these compounds in further research (Uma et al., 2017).
Biological Activity Studies
- Investigation of Pro-Apoptotic Activities : Certain thiazole benzamide derivatives have been synthesized and studied for their pro-apoptotic activities on cancer cell lines, demonstrating the role of these compounds in inducing apoptosis in cancer cells (Yılmaz et al., 2015).
Gelation Behavior and Crystal Engineering
- Role in Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives have been explored for their gelation behavior, focusing on the influence of methyl functionality and S⋯O interactions. Such studies contribute to the understanding of gelation mechanisms and the development of new materials (Yadav & Ballabh, 2020).
Mechanism of Action
The exact mechanism of action of similar compounds is not fully understood, but they are believed to act on various cellular pathways. They have been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling and proliferation.
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-3-24-16-9-7-13(8-10-16)17-12(2)25-19(21-17)22-18(23)14-5-4-6-15(20)11-14/h4-11H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAYVCIAWXCJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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